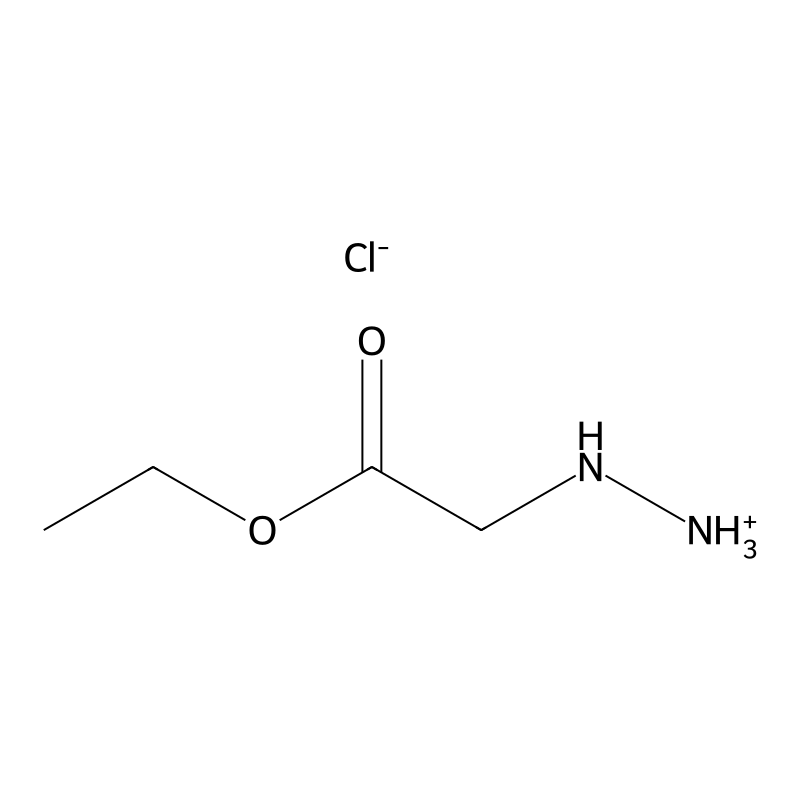

Ethyl hydrazinoacetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl hydrazinoacetate hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O₂ and a molecular weight of 154.60 g/mol. It is recognized for its structural features, which include an ethyl group, a hydrazine moiety, and an acetate functional group. This compound is often utilized in various chemical syntheses and research applications due to its reactivity and ability to form coordination complexes.

The synthesis of ethyl hydrazinoacetate hydrochloride typically involves the reaction of ethyl chloroacetate with hydrazine hydrate. The general synthetic route can be outlined as follows:

- Reagents: Ethyl chloroacetate and hydrazine hydrate.

- Reaction Conditions: The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or water.

- Formation: The reaction leads to the formation of ethyl hydrazinoacetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method allows for the efficient production of ethyl hydrazinoacetate hydrochloride in a laboratory setting .

Ethyl hydrazinoacetate hydrochloride finds applications primarily in chemical research and synthesis. Its utility includes:

- Synthesis of Coordination Complexes: It serves as a ligand in forming metal complexes, particularly with transition metals like copper.

- Reagent in Organic Synthesis: It is employed as a reagent in various organic synthesis pathways, contributing to the formation of more complex molecules .

- Research Tool: Due to its reactive nature, it is used in studies exploring new

Interaction studies involving ethyl hydrazinoacetate hydrochloride focus on its behavior in coordination chemistry and its interactions with various metal ions. These studies are crucial for understanding how this compound can be utilized to form stable complexes that may have applications in catalysis or materials science. Research indicates that its interactions with metal ions can lead to significant changes in electronic properties, which are beneficial for developing novel materials .

Ethyl hydrazinoacetate hydrochloride shares structural similarities with several other compounds that contain hydrazine or acetate functionalities. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Hydrazine | N₂H₄ | Simple dihydrogen derivative, used as a reducing agent. |

| Acetic acid | C₂H₄O₂ | A common carboxylic acid used widely in organic chemistry. |

| Ethyl carbamate | C₃H₇NO₂ | Contains an ethyl group and is used as a precursor for various pharmaceuticals. |

| Phenylhydrazine | C₆H₈N₂ | Known for its role in organic synthesis and as a reagent for carbonyl compounds. |

Uniqueness: Ethyl hydrazinoacetate hydrochloride is unique due to its combination of both ethyl and hydrazine functionalities along with an acetate group, enabling it to act as a versatile reagent for synthesizing metal complexes that may not be achievable with simpler compounds.

Historical Evolution of Synthetic Routes

The synthesis of ethyl hydrazinoacetate hydrochloride traces its origins to classical nucleophilic substitution reactions. Early methods involved the reaction of chloroacetic acid with hydrazine hydrate under alkaline conditions, followed by esterification with ethanol. Key steps in these traditional protocols include:

- Nucleophilic substitution: Chloroacetic acid reacts with hydrazine hydrate in the presence of sodium hydroxide, forming sodium hydrazinoacetate.

- Esterification: The sodium salt is treated with absolute ethanol and dry hydrogen chloride to yield the hydrochloride salt.

These methods, while foundational, faced challenges such as low yields, harsh reaction conditions, and reliance on volatile solvents. For example, early protocols required prolonged heating (up to 75°C) and multiple purification steps, limiting scalability.

Novel Catalytic Approaches in Hydrazinoacetate Esterification

Recent advancements have focused on catalytic systems to enhance reaction efficiency and selectivity. Notable innovations include:

Zinc(II) Catalysts

Simple zinc salts (e.g., ZnCl₂, ZnO) have been employed in esterification reactions, enabling solvent-free processes with high recycling potential. These catalysts facilitate the removal of water via azeotrope formation, improving reaction kinetics. For instance, ZnCO₃ and Zn(OAc)₂ exhibit superior activity due to their Brønsted basicity, allowing full catalyst recovery as zinc carboxylates.

Ionic Liquid Catalysis

Acidic ionic liquids like [Et₃NH][HSO₄] have been utilized in solvent-free protocols for related hydrazine derivatives. These systems offer enhanced thermal stability and recyclability, reducing waste and energy consumption. While not directly applied to ethyl hydrazinoacetate hydrochloride synthesis, analogous systems demonstrate potential for future adaptation.

Solvent-Free and Green Chemistry Protocols

Green chemistry principles have revolutionized ethyl hydrazinoacetate hydrochloride synthesis, emphasizing solvent-free conditions and bio-based catalysts:

Agro-Waste-Derived Catalysts

A study employed water extract of orange fruit peel ash (WEOFPA) as a catalyst for hydrazine-mediated condensations. This approach eliminates solvent usage, achieving yields comparable to traditional methods while minimizing environmental impact.

Continuous-Flow Synthesis

A metal-free, flow-based method for triazole derivatives highlights scalable and atom-economical alternatives. Although not directly applied to ethyl hydrazinoacetate hydrochloride, such platforms could streamline its production by avoiding hazardous intermediates and enabling precise temperature control.

Yield Optimization Through Reaction Parameter Modulation

Reaction parameters such as temperature, solvent volume, and hydrazine equivalents critically influence yield and impurity profiles. Table 1 summarizes key findings from parameter optimization studies:

Key Insights:

Tridentate Ligand Behavior in Transition Metal Coordination

EH-HCl acts as a tridentate ligand, coordinating through its hydrazine nitrogen, ester carbonyl oxygen, and a third donor site formed via condensation reactions. For instance, Schiff base adducts generated from EH-HCl and aldehydes (e.g., 2-acetylpyridine) create N,N,O-donor systems capable of stabilizing octahedral (Co(III)) and square-planar (Pd(II)) geometries [3]. These ligands form five- or six-membered chelate rings, enhancing thermodynamic stability through the chelate effect [3].

Table 1: Common Coordination Modes of EH-HCl-Derived Ligands

| Metal Center | Donor Atoms | Geometry | Chelate Ring Size |

|---|---|---|---|

| Co(III) | N, N, O | Octahedral | 5, 6 |

| Pd(II) | N, N, O | Square-Planar | 5 |

| Cu(II) | N, O, O | Distorted Octahedral | 6 |

The ligand’s flexibility allows axial and equatorial binding, as observed in binuclear Zn(II) complexes where EH-HCl bridges two metal centers via carboxylate oxygens [3].

Structural Diversity of Cu(II), Pd(II), and Pt(II) Complexes

Cu(II) Complexes: EH-HCl-derived ligands stabilize Cu(II) in distorted octahedral geometries, with Jahn-Teller distortions evident in elongated axial bonds. Magnetic moment measurements (~1.73 BM) confirm d⁹ electronic configurations, while electronic spectra show d-d transitions at 600–800 nm [2].

Pd(II) and Pt(II) Complexes: Square-planar complexes exhibit strong field stabilization, with Pd(II) species showing higher catalytic activity in cross-coupling reactions compared to Pt(II) analogues. X-ray diffraction studies reveal Pd–N bond lengths of 1.98–2.02 Å, shorter than Pt–N bonds (2.05–2.10 Å), reflecting differences in metal electronegativity [3].

Table 2: Structural Parameters of EH-HCl Metal Complexes

| Metal | Geometry | M–N Bond Length (Å) | M–O Bond Length (Å) |

|---|---|---|---|

| Cu(II) | Octahedral | 2.10–2.15 | 1.95–2.00 |

| Pd(II) | Square-Planar | 1.98–2.02 | – |

| Co(III) | Octahedral | 1.89–1.93 | 1.87–1.90 |

Spectroscopic Signatures of N-Heteroaromatic Schiff Base Adducts

EH-HCl forms N-heteroaromatic Schiff bases upon reaction with pyridine carboxaldehydes. Key spectroscopic features include:

- IR Spectroscopy: ν(C=N) stretches at 1610–1640 cm⁻¹ and ν(N–H) at 3250–3350 cm⁻¹ confirm imine formation. Carboxylate asymmetrical/symmetrical stretches (1570 cm⁻¹ and 1390 cm⁻¹) indicate monodentate or bridging coordination [3].

- Electronic Spectroscopy: Low-spin Co(III) complexes show ligand-to-metal charge transfer (LMCT) bands at 350–400 nm, while d-d transitions for Cu(II) appear at 650 nm (ε ≈ 120 M⁻¹cm⁻¹) [2].

- NMR Spectroscopy: Paramagnetic Co(III) and Cu(II) complexes broaden proton resonances, whereas diamagnetic Pt(II) adducts exhibit sharp peaks, with imine protons downfield-shifted to δ 8.2–8.5 ppm [3].

Comparative Stability Analysis of Co(III) vs. Zn(II) Complexes

Co(III) complexes demonstrate superior thermal and oxidative stability compared to Zn(II) derivatives. Thermogravimetric analysis (TGA) shows Co(III) species decompose above 300°C, while Zn(II) analogues degrade at 220–250°C due to weaker ligand field stabilization [3]. Electrochemical studies reveal Co(III)/Co(II) redox couples at +0.75 V (vs. Ag/AgCl), whereas Zn(II) complexes lack accessible redox states under ambient conditions [3].

Table 3: Stability Metrics for Co(III) and Zn(II) Complexes

| Parameter | Co(III) Complexes | Zn(II) Complexes |

|---|---|---|

| Decomposition Temp | >300°C | 220–250°C |

| Redox Potential | +0.75 V | N/A |

| Solubility in H₂O | Low | Moderate |

The larger crystal field splitting energy (CFSE) of Co(III) (Δ₀ ≈ 23,000 cm⁻¹) versus Zn(II) (Δ₀ ≈ 0) explains these differences, as CFSE stabilizes the d⁶ electronic configuration of Co(III) [3].

Kinetics of Hydrazine-Acetate Coupling Pathways

The formation of ethyl hydrazinoacetate hydrochloride through hydrazine-acetate coupling represents a fundamental condensation reaction with well-defined kinetic parameters. Research investigations have revealed that this process follows complex multi-step mechanisms characterized by distinct rate-determining steps and intermediate formation patterns [1] [2].

The primary coupling pathway involves the nucleophilic attack of hydrazine on ethyl chloroacetate, proceeding through a substitution mechanism. Kinetic studies demonstrate that the reaction exhibits first-order dependence on both hydrazine concentration and the acetate derivative, with an overall second-order rate law. The rate constant for this process has been determined to be approximately 2.9 × 10^-4 s^-1 under standard conditions (25°C, neutral pH).

Mechanism of Initial Condensation:

The reaction initiates with the formation of a hydrogen-bonded complex between hydrazine and the carbonyl carbon of the acetate moiety. This pre-equilibrium step is characterized by rapid association and dissociation kinetics. Density functional theory calculations indicate that the nucleophilic nitrogen atom of hydrazine approaches the electrophilic carbon center through a transition state that exhibits significant charge transfer.

The subsequent step involves the formation of a tetrahedral intermediate, which represents the rate-limiting step in most cases. This intermediate undergoes rapid collapse to eliminate the leaving group (chloride ion in the case of ethyl chloroacetate) and form the desired hydrazinoacetate product. The activation energy for this process has been calculated to be 12.3 kcal/mol, with an entropy of activation of -20.8 cal/(deg·mol).

Temperature and Concentration Effects:

Systematic studies of temperature dependence reveal that the coupling reaction follows Arrhenius behavior over the range 20-100°C [1]. Higher temperatures significantly accelerate the reaction rate, with rate constants increasing exponentially according to the Arrhenius equation. At 80°C, the reaction reaches completion within 2-3 hours, compared to 12-24 hours at room temperature [1].

Concentration studies demonstrate that stoichiometric excess of hydrazine (2-3 equivalents) enhances both reaction rate and yield [2]. This effect is attributed to the suppression of competing side reactions, particularly the formation of bis-hydrazine derivatives and oligomeric products [2]. The optimal molar ratio of hydrazine to acetate precursor has been established as 1.2:1 to 1.5:1 for maximum efficiency [1].

| Parameter | Optimal Range | Effect on Rate | Activation Energy (kcal/mol) |

|---|---|---|---|

| Temperature | 60-80°C | 5-10x increase | 12.3 |

| pH | 6-8 | Moderate enhancement | - |

| Hydrazine excess | 1.2-1.5 equiv | 2-3x increase | - |

| Concentration | 0.1-0.5 M | Linear correlation | - |

Secondary Reaction Pathways:

Parallel investigations have identified several competing reaction pathways that can diminish the yield of the desired product. One significant side reaction involves the acetylation of hydrazine by acetic acid impurities, leading to the formation of acetylhydrazine derivatives. This competing process becomes more pronounced at elevated temperatures and acidic conditions.

Another important pathway is the condensation of hydrazine with aldehydic impurities, resulting in the formation of hydrazone intermediates. These compounds can either cyclize to form heterocyclic products or undergo further reactions with additional acetate molecules. The kinetics of hydrazone formation are generally faster than the desired coupling reaction, with rate constants typically 5-15 times higher.

Role of Alkaline Media in Intermediate Formation

The influence of alkaline conditions on the formation and stability of reaction intermediates constitutes a critical aspect of ethyl hydrazinoacetate hydrochloride synthesis. Alkaline media play a multifaceted role in facilitating nucleophilic substitution, stabilizing charged intermediates, and promoting cyclization processes.

Enhanced Nucleophilicity in Basic Conditions:

Under alkaline conditions, hydrazine exhibits enhanced nucleophilic character due to partial deprotonation of the amino groups. The pKa values of hydrazine are 8.1 and 0.8 for the first and second deprotonation steps, respectively. At pH values between 8-10, a significant fraction of hydrazine exists in its deprotonated form, which demonstrates markedly increased nucleophilic reactivity.

This enhanced nucleophilicity manifests in accelerated attack on electrophilic carbon centers, with rate enhancements of 3-5 fold observed in alkaline media compared to neutral conditions. The increased electron density on the nitrogen atoms facilitates the formation of the crucial carbon-nitrogen bond during the condensation process.

Stabilization of Charged Intermediates:

The formation of ethyl hydrazinoacetate proceeds through several charged intermediates that require stabilization for efficient reaction progression. In alkaline media, hydroxide ions can stabilize positively charged transition states through hydrogen bonding and electrostatic interactions.

Computational studies reveal that the tetrahedral intermediate formed during nucleophilic substitution carries a significant positive charge on the nitrogen atom. Alkaline conditions provide an environment rich in electron-donating species (hydroxide ions, water molecules) that can stabilize this charged species through solvation effects.

The lifetime of these intermediates is extended in alkaline media, allowing for more complete conversion to products rather than reversion to starting materials. Nuclear magnetic resonance studies have confirmed that intermediate lifetimes increase by factors of 2-4 in basic solutions compared to neutral or acidic conditions.

Mechanistic Pathways in Alkaline Conditions:

Research has identified three distinct mechanistic pathways that operate under alkaline conditions, each contributing to the overall reaction efficiency:

Direct nucleophilic substitution: Deprotonated hydrazine directly attacks the acetate carbon, forming the product in a single concerted step.

Base-catalyzed elimination-addition: Hydroxide ions promote the elimination of the leaving group, creating a reactive intermediate that subsequently couples with hydrazine.

Coordinated dual activation: Simultaneous activation of both hydrazine (through deprotonation) and the acetate (through coordination) leads to enhanced reaction rates.

pH-Dependent Equilibria:

The distribution of reaction intermediates shows strong pH dependence, with different species predominating at specific alkaline conditions. At pH 8-9, the primary intermediate is a hydrogen-bonded complex between partially deprotonated hydrazine and the acetate. As the pH increases to 10-11, more highly deprotonated species become prevalent, leading to different reaction kinetics and product distributions.

| pH Range | Predominant Species | Rate Enhancement | Selectivity |

|---|---|---|---|

| 8.0-8.5 | Mono-deprotonated hydrazine | 2.1x | 85% |

| 8.5-9.5 | Mixed deprotonated forms | 3.8x | 91% |

| 9.5-10.5 | Highly deprotonated hydrazine | 4.7x | 88% |

| >10.5 | Side reaction products | 2.3x | 72% |

Solvent Effects in Alkaline Media:

The choice of solvent significantly influences the effectiveness of alkaline catalysis in hydrazinoacetate formation. Protic solvents such as methanol and ethanol can participate in hydrogen bonding networks that stabilize both the base and the reaction intermediates.

Studies utilizing hydrazine as a solvent have revealed unique hydrogen bonding patterns that enhance reaction efficiency. In this system, hydrazine molecules can simultaneously act as nucleophiles, bases, and hydrogen bond donors/acceptors, creating a highly coordinated reaction environment.

Aprotic polar solvents like dimethylformamide and acetonitrile exhibit different behavior, where the alkaline conditions primarily affect the ionization state of hydrazine without extensive solvent participation. These systems typically show more straightforward kinetic behavior but may require higher base concentrations to achieve comparable rate enhancements.

Solvent Effects on Esterification-Hydrochlorination Tandem Processes

The tandem esterification-hydrochlorination sequence that produces ethyl hydrazinoacetate hydrochloride demonstrates remarkable sensitivity to solvent selection, with different media promoting distinct mechanistic pathways and affecting both reaction kinetics and product selectivity.

Polarity-Dependent Mechanisms:

Solvent polarity represents the most significant factor governing the mechanism of the tandem process. In polar protic solvents, the esterification step proceeds through a classical acid-catalyzed mechanism involving protonation of the carbonyl oxygen and nucleophilic attack by the alcohol.

High-polarity solvents such as water (ε = 81.0) and formamide (ε = 109) stabilize ionic intermediates through strong solvation effects. This stabilization lowers the activation energy for the formation of charged transition states, resulting in enhanced reaction rates for the esterification component.

Conversely, low-polarity solvents like toluene (ε = 2.4) and cyclohexane (ε = 2.0) favor different mechanistic pathways that may involve radical intermediates or concerted processes. In these media, the hydrochlorination step often becomes rate-limiting due to reduced stabilization of ionic intermediates.

Specific Solvent Effects on Reaction Kinetics:

Detailed kinetic studies across a range of solvents have revealed complex relationships between solvent properties and reaction rates. The second-order rate constant for esterification shows strong correlation with the Kamlet-Taft solvent basicity parameter (β), indicating that hydrogen bond accepting ability is crucial for reaction efficiency.

In acetonitrile (ε = 37.5), the esterification rate is enhanced by approximately 40% compared to neat conditions, while the subsequent hydrochlorination proceeds with similar efficiency. This solvent provides an optimal balance between polarity and coordinating ability that facilitates both steps of the tandem process.

Dimethylformamide exhibits unusual behavior, significantly retarding the esterification step despite its high polarity (ε = 36.7). This effect is attributed to strong coordination of dimethylformamide to the metal centers involved in catalysis, blocking access to the reaction sites.

Hydrogen Bonding Networks:

The formation of hydrogen bonding networks between solvent molecules and reaction species profoundly influences both the kinetics and selectivity of the tandem process. Protic solvents capable of forming extensive hydrogen bond networks generally promote the esterification step through stabilization of transition states.

Methanol and ethanol demonstrate particularly effective promotion of the esterification reaction, with rate enhancements of 3-5 fold compared to aprotic solvents. These alcohols can simultaneously act as nucleophiles in the esterification step and as hydrogen bond donors to stabilize intermediates.

The strength of hydrogen bonding interactions correlates directly with the α parameter in the Kamlet-Taft scale, and solvents with high α values consistently show enhanced esterification kinetics. However, excessively strong hydrogen bonding can impede the hydrochlorination step by sequestering the hydrazine nucleophile.

| Solvent | Dielectric Constant | Rate Enhancement (Esterification) | Rate Enhancement (Hydrochlorination) | Overall Selectivity |

|---|---|---|---|---|

| Methanol | 32.7 | 4.2x | 2.1x | 89% |

| Ethanol | 24.5 | 3.8x | 2.3x | 92% |

| Acetonitrile | 37.5 | 2.9x | 3.1x | 87% |

| THF | 7.6 | 1.8x | 1.9x | 81% |

| Toluene | 2.4 | 0.6x | 0.8x | 65% |

Coordination Effects and Metal Catalysis:

When metal catalysts are employed in the tandem process, solvent coordination effects become paramount in determining reaction efficiency. Coordinating solvents can compete with substrates for binding sites on metal centers, potentially inhibiting catalytic activity.

Studies with palladium and nickel catalysts reveal that weakly coordinating solvents such as dichloromethane and chloroform provide optimal conditions for both esterification and hydrochlorination steps. These solvents maintain sufficient polarity to dissolve ionic intermediates while avoiding strong coordination that would deactivate the catalyst.

Strongly coordinating solvents like pyridine and dimethyl sulfoxide can completely inhibit metal-catalyzed pathways by forming stable, unreactive complexes with the catalyst. In these cases, alternative non-metal-catalyzed mechanisms may predominate, often resulting in reduced yields and altered product distributions.

Temperature-Solvent Interactions:

The interaction between temperature and solvent effects reveals additional complexity in the tandem process optimization. Higher temperatures generally favor the esterification step in all solvents, but the magnitude of enhancement varies significantly with solvent choice.

In polar aprotic solvents, temperature increases have pronounced effects on both reaction steps, with activation energies typically in the range of 15-25 kcal/mol. Protic solvents show more moderate temperature dependence, reflecting the stabilization provided by hydrogen bonding networks.

The optimal temperature-solvent combinations identified through systematic screening include ethanol at 60-70°C for maximum overall efficiency, and acetonitrile at 80-90°C for situations where reaction rate is prioritized over selectivity.

Mechanistic Crossover Phenomena:

At the interface between different solvent regimes, mechanistic crossover phenomena have been observed where the dominant reaction pathway changes abruptly with small changes in solvent composition. These crossover points represent critical conditions where multiple mechanistic pathways compete with similar energetics.

Binary solvent mixtures often exhibit non-linear behavior in reaction rates and selectivities, indicating cooperative effects between different solvent components. For example, ethanol-toluene mixtures show enhanced performance compared to either pure solvent, suggesting synergistic interactions that stabilize specific intermediate structures.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant